Cas no 1259130-85-2 (1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid)

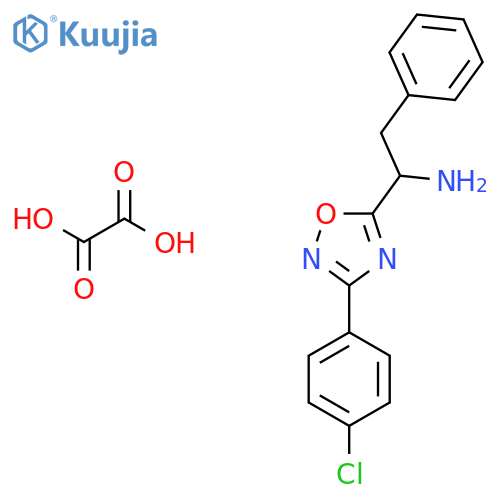

1259130-85-2 structure

商品名:1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid

CAS番号:1259130-85-2

MF:C18H16ClN3O5

メガワット:389.789743423462

MDL:MFCD30749871

CID:5177874

PubChem ID:51112064

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid 化学的及び物理的性質

名前と識別子

-

- 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid

- 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethanamine;oxalic acid

- Z234897547

- 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine,oxalicacid

- 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine; oxalic acid

- 1,2,4-Oxadiazole-5-methanamine, 3-(4-chlorophenyl)-α-(phenylmethyl)-, ethanedioate (1:1)

- 1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid

-

- MDL: MFCD30749871

- インチ: 1S/C16H14ClN3O.C2H2O4/c17-13-8-6-12(7-9-13)15-19-16(21-20-15)14(18)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-9,14H,10,18H2;(H,3,4)(H,5,6)

- InChIKey: FYNUDWRBKMWZRI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1=NOC(C(CC2C=CC=CC=2)N)=N1.OC(C(=O)O)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 388

- トポロジー分子極性表面積: 140

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026873-5g |

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 5g |

¥8785.0 | 2023-04-04 | |

| Enamine | EN300-30370-1.0g |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-30370-0.1g |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 0.1g |

$202.0 | 2023-09-05 | |

| 1PlusChem | 1P019LOG-10g |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 10g |

$3323.00 | 2023-12-25 | |

| 1PlusChem | 1P019LOG-50mg |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 50mg |

$222.00 | 2024-07-09 | |

| A2B Chem LLC | AV26816-250mg |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 250mg |

$540.00 | 2024-04-20 | |

| 1PlusChem | 1P019LOG-500mg |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 500mg |

$656.00 | 2024-07-09 | |

| A2B Chem LLC | AV26816-100mg |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 100mg |

$438.00 | 2024-04-20 | |

| Enamine | EN300-30370-10.0g |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 10.0g |

$2638.0 | 2023-02-14 | |

| Enamine | EN300-30370-10g |

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine, oxalic acid |

1259130-85-2 | 95% | 10g |

$2638.0 | 2023-09-05 |

1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1259130-85-2 (1-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-2-phenylethan-1-amine, oxalic acid) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量